molecular formula C10H19ClO2 B13335666 Methyl 9-chlorononanoate CAS No. 22457-33-6

Methyl 9-chlorononanoate

Katalognummer: B13335666
CAS-Nummer: 22457-33-6
Molekulargewicht: 206.71 g/mol
InChI-Schlüssel: CNHNEOUVKMPEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-chlorononanoate is an organic compound with the molecular formula C10H19ClO2. It is a chlorinated ester, specifically a methyl ester of 9-chlorononanoic acid. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 9-chlorononanoate can be synthesized through several methods. One common method involves the esterification of 9-chlorononanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 9-chlorononanoyl chloride with methanol. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9-chlorononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 9-chlorononanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 9-chlorononanoate involves its interaction with biological molecules. It can act as an alkylating agent, modifying proteins and nucleic acids. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This can affect the function of enzymes and other proteins, potentially leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 9-chlorononanoate is unique due to the presence of the chlorine atom, which imparts different reactivity compared to its non-halogenated or differently halogenated counterparts. The chlorine atom can participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

22457-33-6

Molekularformel

C10H19ClO2

Molekulargewicht

206.71 g/mol

IUPAC-Name

methyl 9-chlorononanoate

InChI

InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3

InChI-Schlüssel

CNHNEOUVKMPEBI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.